molecular formula C23H25N7 B2499028 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-69-5

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2499028
Numéro CAS: 955304-69-5
Poids moléculaire: 399.502
Clé InChI: ZIWCKTUGANHDOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and ethylpiperazinyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Introduction of the Piperazinyl Group: This step involves the reaction of the intermediate with 4-ethylpiperazine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially modifying its electronic properties.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling pathways. Inhibition of these kinases can be beneficial in the treatment of diseases such as cancer, where aberrant kinase activity is often observed. Studies have demonstrated its potential to inhibit the epidermal growth factor receptor (EGFR) and other related kinases, making it a candidate for anti-cancer drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in the pharmaceutical industry are particularly noteworthy, where it can serve as a lead compound for the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of tumor growth and progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, it targets the EGFR tyrosine kinase.

    Lapatinib: Inhibits both EGFR and HER2/neu receptors, used in breast cancer treatment.

Uniqueness

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain kinases. Its dual phenyl substitution and the presence of the ethylpiperazinyl group enhance its binding affinity and specificity, potentially leading to fewer off-target effects compared to other inhibitors .

Activité Biologique

The compound 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings on its biological activity, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 313.41 g/mol
  • Functional Groups : The compound features a pyrazolo[3,4-d]pyrimidine core, an ethylpiperazine moiety, and two phenyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazolo derivatives, including our compound of interest.

In Vitro Studies

In vitro evaluations have demonstrated that compounds within this class exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.068 μg/mL against Staphylococcus aureus and Klebsiella pneumonia .
  • The compound's mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Comparative Antimicrobial Activity

A comparative analysis of various derivatives revealed that compounds with similar structures exhibit varying degrees of antimicrobial potency. Table 1 summarizes the MIC values for selected derivatives:

CompoundMIC (μg/mL)Target Organisms
This compound0.068Staphylococcus aureus
Compound A0.008Bacillus subtilis
Compound B0.034Klebsiella pneumonia

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been extensively studied.

Research indicates that these compounds can induce apoptosis in cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : Certain derivatives have been shown to inhibit key regulatory proteins involved in cell cycle progression.
  • Induction of Apoptosis : Compounds have been reported to activate caspases, leading to programmed cell death .

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives in cancer treatment:

  • Study on Lung Cancer Cells : A derivative exhibited an IC₅₀ value of 7.5 nM against NCI-H226 cells, indicating potent antiproliferative activity .
  • Breast Cancer Model : Another study reported significant growth inhibition in MDA-MB-231 breast cancer cells with an IC₅₀ value of 49.85 μM .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity. Computational modeling has been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties for this class of compounds.

Propriétés

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWCKTUGANHDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.